N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide
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Overview
Description
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide is a compound that belongs to the class of 1,2,4-oxadiazoles. . The unique structure of this compound, which includes a 1,2,4-oxadiazole ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenylbutanamide moiety. One common method for synthesizing 1,2,4-oxadiazoles is the reaction of arylamidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and catalytic amounts of acids or bases to facilitate the cyclization process.
Chemical Reactions Analysis
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like xanthine oxidase, preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to a decrease in the production of reactive oxygen species, which are involved in various pathological conditions.
Comparison with Similar Compounds
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide can be compared with other 1,2,4-oxadiazole derivatives:
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
These comparisons highlight the importance of the substitution pattern on the oxadiazole ring and its impact on the compound’s properties and applications.
Properties
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-17(15-9-5-4-6-10-15)20(24)21-13-18-22-19(23-25-18)16-11-7-8-14(2)12-16/h4-12,17H,3,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZACZWLGXEFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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